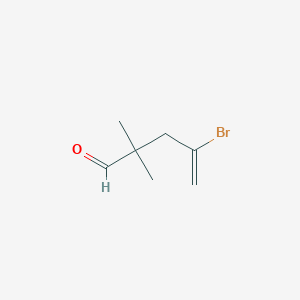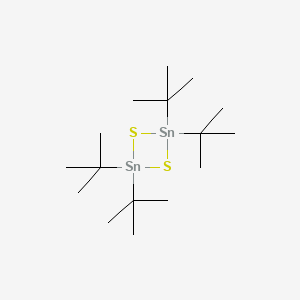
4-Methyl-tridecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-tridecanoic acid is a methyl-branched fatty acid with the molecular formula C14H28O2 It is a derivative of tridecanoic acid, characterized by the presence of a methyl group at the fourth carbon position
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-tridecanoic acid can be synthesized through several methods. One common approach involves the methylation of tridecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of tridecanoic acid derivatives. This process uses catalysts such as palladium on carbon (Pd/C) and operates under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: 4-Methyl-tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group at the fourth position can undergo substitution reactions with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
4-Methyl-tridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in chromatographic analysis.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
作用机制
The mechanism of action of 4-methyl-tridecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell walls, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in fatty acid metabolism, thereby exerting its antibacterial effects. Molecular docking studies have shown that this compound binds to the active site of bacterial DNA gyrase, causing conformational changes that inhibit its function.
相似化合物的比较
4-Methyl-tridecanoic acid can be compared with other methyl-branched fatty acids such as:
4,8,12-Trimethyltridecanoic acid: Similar in structure but with additional methyl groups at positions 8 and 12, leading to different physical and chemical properties.
12-Methyltridecanoic acid: Another methyl-branched fatty acid with the methyl group at the twelfth position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its solubility, melting point, and reactivity. This distinct structure makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
53696-17-6 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
4-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)11-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChI 键 |
IDXDUHBRWOLZLO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)





![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)


![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


